Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate An Impurity from the synthesis of Frovatriptan Succinate(R008652). 
Brand Name: Vulcanchem
CAS No.: 62319-13-5
VCID: VC21088767
InChI: InChI=1S/C11H18O4S/c1-10(2)8-4-5-11(10,9(12)6-8)7-16(13,14)15-3/h8H,4-7H2,1-3H3/t8-,11-/m1/s1
SMILES: CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC)C
Molecular Formula: C₁₁H₁₈O₄S
Molecular Weight: 246.33 g/mol

Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

CAS No.: 62319-13-5

Cat. No.: VC21088767

Molecular Formula: C₁₁H₁₈O₄S

Molecular Weight: 246.33 g/mol

* For research use only. Not for human or veterinary use.

Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate - 62319-13-5

Specification

CAS No. 62319-13-5
Molecular Formula C₁₁H₁₈O₄S
Molecular Weight 246.33 g/mol
IUPAC Name methyl [(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate
Standard InChI InChI=1S/C11H18O4S/c1-10(2)8-4-5-11(10,9(12)6-8)7-16(13,14)15-3/h8H,4-7H2,1-3H3/t8-,11-/m1/s1
Standard InChI Key PIZJIRRXGXBJAU-LDYMZIIASA-N
Isomeric SMILES CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)OC)C
SMILES CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC)C
Canonical SMILES CC1(C2CCC1(C(=O)C2)CS(=O)(=O)OC)C

Introduction

Chemical Identity and Structure

Nomenclature and Identifiers

Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate is known by several synonyms in chemical literature and databases. This compound has specific identifiers that help in distinguishing it from related compounds and isomers. The primary identifiers and nomenclature information are presented in Table 1.

Table 1: Chemical Identifiers for Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

ParameterInformation
CAS Number62319-13-5
Molecular FormulaC₁₁H₁₈O₄S
Molecular Weight246.33 g/mol
IUPAC Namemethyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate
Common SynonymsMethyl (+/-)-10-Camphorsulfonate, methyl camphorsulfonate
InChI KeyPIZJIRRXGXBJAU-LDYMZIIASA-N
PubChem CIDRelated compound: 573022

The compound has been registered in various chemical databases, which helps researchers locate and reference it accurately in scientific literature . The systematic IUPAC name specifies the stereochemistry at the 1 and 4 positions of the bicyclic system, which is critical for understanding its three-dimensional structure and reactivity patterns.

Structural Characteristics

The structure of Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate features a bicyclo[2.2.1]heptane core, which is characteristic of camphor derivatives. This bicyclic system consists of two bridges connecting a pair of carbon atoms, creating a rigid three-dimensional structure. The compound has several key structural elements:

  • A bicyclo[2.2.1]heptane skeleton with specific stereochemistry (1S,4R)

  • Two methyl groups attached to position 7 of the bicyclic system

  • A carbonyl (ketone) group at position 2

  • A methanesulfonate group attached to position 1

  • A methyl group esterifying the sulfonic acid moiety

The stereochemistry designated by (1S,4R) indicates the specific spatial arrangement of atoms at positions 1 and 4 of the bicyclic system, which is crucial for its chemical behavior and potential applications . The rigid bicyclic structure constrains the molecule's conformational flexibility, contributing to its stability and specific reactivity patterns.

Physical and Chemical Properties

Physical Properties

The physical properties of Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate provide insights into its behavior under various conditions and its potential applications. These properties are summarized in Table 2.

Table 2: Physical Properties of Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

PropertyValueSource
Physical StatePowder
Melting Point61-63°C
Molecular Weight246.33 g/mol
Purity (Commercial)≥95%
Recommended Storage Temperature4°C
ColorNot specified in sources-
SolubilityNot specified in sources-

The relatively high melting point of 61-63°C suggests significant intermolecular forces, likely due to the polar sulfonate group. The compound appears to be stable at room temperature but is recommended to be stored at 4°C for long-term preservation of its chemical integrity .

Stereochemistry and Configuration

Stereogenic Centers and Absolute Configuration

Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate possesses defined stereochemistry that is crucial to its identity and properties. The compound features two stereogenic centers:

  • C1 position with S configuration

  • C4 position with R configuration

This specific stereochemical arrangement is denoted in the name as (1S,4R) and is reflected in the InChI key PIZJIRRXGXBJAU-LDYMZIIASA-N, where the stereochemical information is encoded in the latter part of the identifier . The bicyclo[2.2.1]heptane core creates a rigid three-dimensional structure with defined spatial relationships among the functional groups.

Related Compounds and Structural Analogs

Structural Analogs

Several compounds share structural similarities with Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate, offering insights into its potential properties and applications through comparative analysis. Table 3 presents a comparison of this compound with its close analogs.

Table 3: Structural Analogs of Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate

CompoundCAS NumberKey DifferencesPotential Impact on Properties
((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonic acid5872-08-2Free acid instead of methyl ester; Opposite stereochemistryHigher acidity; Different optical rotation; Different solubility properties
Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonateNot providedSodium salt instead of methyl esterHigher water solubility; Ionic character; Different crystallinity
(S)-2-Methylazetidine ((1R,4S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate1877329-24-2Different counterion (S)-2-Methylazetidine instead of methylDifferent solubility; Potential biological activity due to azetidine moiety; Different crystalline properties
Methyl {7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonate (racemic)46471-67-4Racemic mixture instead of single stereoisomerNo optical activity; Different crystallinity; Less specificity in stereoselective applications

The comparison reveals that subtle changes in the molecule—such as esterification, salt formation, or stereochemical configuration—can significantly alter its physical properties and potential applications . For instance, the free acid form would exhibit higher acidity and different solubility characteristics compared to the methyl ester, while the sodium salt would likely show enhanced water solubility due to its ionic character.

Analytical Characterization

Chromatographic Analysis

Chromatographic methods would be valuable for assessing the purity of Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate and distinguishing it from stereoisomers:

  • High-Performance Liquid Chromatography (HPLC): Using appropriate chiral stationary phases, HPLC could separate the (1S,4R) isomer from other stereoisomers.

  • Gas Chromatography (GC): With suitable columns, GC could be used for purity assessment, particularly for detecting non-stereoisomeric impurities.

  • Thin-Layer Chromatography (TLC): As a rapid screening method, TLC could provide a preliminary assessment of purity and identity.

The development of specific chromatographic methods would be valuable for quality control in the production and application of this compound.

Synthesis and Production

Purification and Quality Control

Purification of Methyl ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate would likely involve:

  • Recrystallization: Utilizing appropriate solvent systems to obtain pure crystals, as suggested by the defined melting point (61-63°C) .

  • Chromatography: For higher purity requirements, chromatographic methods might be necessary, particularly to separate stereoisomers.

  • Quality Control: Analytical methods including melting point determination, optical rotation, spectroscopic techniques (NMR, IR, MS), and chromatographic purity assessment would be essential to ensure the identity, purity, and stereochemical integrity of the product.

Commercial samples of the compound appear to have a purity standard of ≥95%, suggesting that high-purity material is achievable through appropriate synthetic and purification techniques .

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